molecular formula C7H11BN2O2 B6337936 2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID CAS No. 1412416-71-7

2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID

Cat. No.: B6337936
CAS No.: 1412416-71-7
M. Wt: 165.99 g/mol
InChI Key: RYQGVCOKQNEMIP-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a dimethylamino group and a boronic acid moiety in its structure makes it a versatile reagent in various chemical transformations.

Chemical Reactions Analysis

2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID undergoes various types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)PYRIDIN-3-YLBORONIC ACID primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The reaction mechanism includes:

Properties

IUPAC Name

[2-(dimethylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQGVCOKQNEMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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